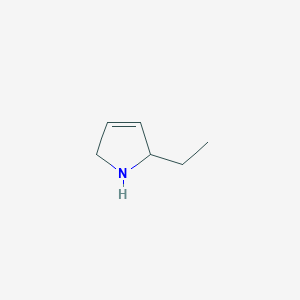

2-Ethyl-2,5-dihydro-1H-pyrrole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Ethyl-2,5-dihydro-1H-pyrrole” is a chemical compound with the molecular formula C6H11N . It is also known as 2-ethyl-2,5-dihydro-1H-pyrrole hydrochloride . The compound is typically stored at room temperature and is available in solid form .

Synthesis Analysis

The synthesis of pyrrole derivatives, including “2-Ethyl-2,5-dihydro-1H-pyrrole”, has been a subject of interest in the field of organic chemistry . Various synthetic routes have been explored, including cyclization, ring annulation, cycloaddition, and direct C-H arylation .

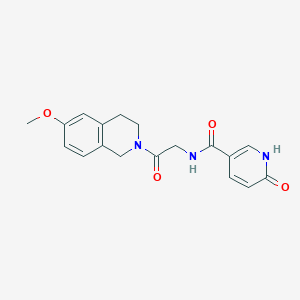

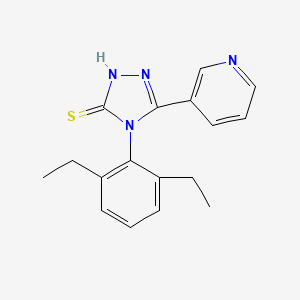

Molecular Structure Analysis

The molecular structure of “2-Ethyl-2,5-dihydro-1H-pyrrole” consists of a five-membered ring containing one nitrogen atom . The compound has a molecular weight of 97.158 Da .

Chemical Reactions Analysis

Pyrrole derivatives, including “2-Ethyl-2,5-dihydro-1H-pyrrole”, can undergo a variety of chemical reactions. For instance, they can participate in the Paal-Knorr pyrrole synthesis, a reaction that involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines .

Physical And Chemical Properties Analysis

“2-Ethyl-2,5-dihydro-1H-pyrrole” is a solid at room temperature . It has a molecular weight of 97.158 Da .

Aplicaciones Científicas De Investigación

Drug Discovery

Pyrrole is a versatile heterocyclic moiety exhibiting a wide range of pharmacological actions with high therapeutic value . The importance of pyrrole in the pharmaceutical field lies in its versatility, selectivity, and biocompatibility . These properties make it a valuable tool for drug design and development .

Material Science

Pyrrole derivatives have applications in the field of material science . The pyrrole moiety is a fundamental building block for many biologically active molecules .

Catalysis

Pyrrole derivatives are used in various catalysis processes . Modern synthetic pathways include metals, nanomaterials, and complex heterogeneous catalysed methods for pyrrole derivatives .

Green Chemistry

Special emphasis is given to the use of green chemistry principles like green solvent-based methods, microwave-aided methods, and solvent-free methods in the synthesis of pyrroles .

Synthesis of 2,5-disubstituted Pyrroles

Direct synthesis of 2,5-disubstituted pyrroles has been achieved via acceptorless dehydrogenative heterocyclization of 1,2-aminoalcohols and secondary alcohols by utilizing a heterogeneous carbon-supported Pt catalyst (Pt/C) .

Antiviral Therapeutics

Compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus . Further modification of these amines would definitely pose lead molecule towards antiviral therapeutics .

Multigram Synthesis

A protocol for the multigram synthesis of 3-substituted 2,5-dihydro-1H-pyrrole boronic derivatives is reported . The method relied on the triflation of N-Boc-3-oxopyrrolidine and subsequent palladium-catalyzed borylation .

Safety and Hazards

Direcciones Futuras

The synthesis and study of pyrrole derivatives, including “2-Ethyl-2,5-dihydro-1H-pyrrole”, continue to be an active area of research in organic and medicinal chemistry . Future directions may include the development of more efficient synthetic methods and the exploration of their biological activities .

Mecanismo De Acción

Target of Action

It is known that pyrrole derivatives, which include 2-ethyl-2,5-dihydro-1h-pyrrole, have been used in various applications such as pharmaceuticals, organic materials, and bioactive molecules . They have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that pyrrole derivatives interact with their targets to induce various biological activities

Biochemical Pathways

It is known that pyrrole derivatives can affect various biological pathways, leading to a wide range of biological activities .

Result of Action

It is known that pyrrole derivatives can induce various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Propiedades

IUPAC Name |

2-ethyl-2,5-dihydro-1H-pyrrole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-2-6-4-3-5-7-6/h3-4,6-7H,2,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORNUPIIUYHGIQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C=CCN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-2,5-dihydro-1H-pyrrole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-hydroxyphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2885306.png)

![N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-sulfonamide](/img/structure/B2885308.png)

![Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride](/img/structure/B2885310.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzamide](/img/structure/B2885314.png)

![1-({1-[(2E)-3-phenylprop-2-enoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2885315.png)

![N-(2,4-dimethoxyphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2885322.png)

![Ethyl 5-[(5-chloro-2-nitrobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2885323.png)

![2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2885327.png)